molecular formula C13H18O3 B14660012 2-(3-butoxy-5-methylphenyl)acetic acid CAS No. 51028-85-4

2-(3-butoxy-5-methylphenyl)acetic acid

Cat. No.: B14660012
CAS No.: 51028-85-4
M. Wt: 222.28 g/mol
InChI Key: PGXJZASUGQVGNJ-UHFFFAOYSA-N
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Description

2-(3-butoxy-5-methylphenyl)acetic acid is an organic compound with a molecular formula of C13H18O3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-butoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butoxy-5-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of 3-butoxy-5-methylphenol with an appropriate alkyl halide, followed by carboxylation. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and the process may be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-butoxy-5-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces nitrated or halogenated derivatives.

Scientific Research Applications

2-(3-butoxy-5-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-butoxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethoxyphenyl)acetic acid
  • 2-(3-butoxyphenyl)acetic acid
  • 2-(3-methylphenyl)acetic acid

Uniqueness

2-(3-butoxy-5-methylphenyl)acetic acid is unique due to the presence of both butoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds.

Properties

CAS No.

51028-85-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(3-butoxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C13H18O3/c1-3-4-5-16-12-7-10(2)6-11(8-12)9-13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15)

InChI Key

PGXJZASUGQVGNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)CC(=O)O)C

Origin of Product

United States

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